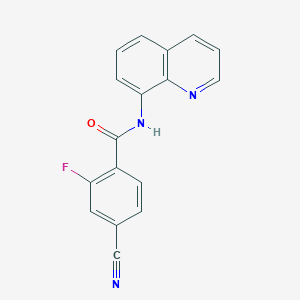
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide is a chemical compound with the molecular formula C17H10FN3O and a molecular weight of 291.28 g/mol . This compound is characterized by the presence of a cyano group, a fluoro group, and a quinolinyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-2-fluorobenzoic acid and 8-aminoquinoline.
Coupling Reaction: The 4-cyano-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated acid is then reacted with 8-aminoquinoline to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学研究应用
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as a therapeutic agent in drug discovery.
Industry: Employed in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. The quinoline moiety allows it to intercalate into DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-cyano-2-fluorobenzoic acid: Shares the cyano and fluoro groups but lacks the quinolinyl moiety.
8-aminoquinoline: Contains the quinoline moiety but lacks the cyano and fluoro groups.
Uniqueness
4-cyano-2-fluoro-N-(quinolin-8-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the quinoline moiety enhances its potential as a fluorescent probe and therapeutic agent, distinguishing it from other similar compounds.
属性
分子式 |
C17H10FN3O |
|---|---|
分子量 |
291.28 g/mol |
IUPAC 名称 |
4-cyano-2-fluoro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C17H10FN3O/c18-14-9-11(10-19)6-7-13(14)17(22)21-15-5-1-3-12-4-2-8-20-16(12)15/h1-9H,(H,21,22) |
InChI 键 |
OSSAVVPMAWFGFZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)C#N)F)N=CC=C2 |
规范 SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)C#N)F)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[7-(4-bromobenzylidene)-3-(4-bromophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}phenyl methyl ether](/img/structure/B314948.png)
![1-(3-chloropropyl)-2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B314950.png)
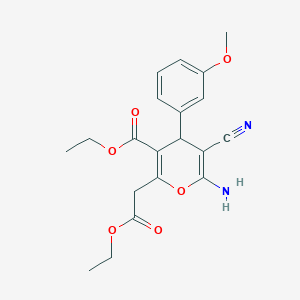
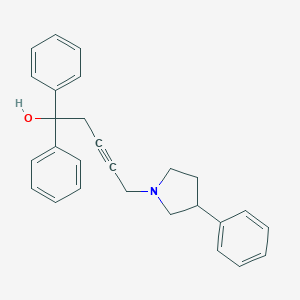
![3-(2-methylprop-2-enyl)-2-(2-phenylethylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B314960.png)
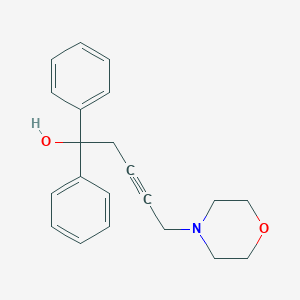
![N-benzyl-2-{3',3'-dimethyl-2',3'-dihydrospiro[2H-chromene-2,2'-(1'H)-indole]-1'-yl}acetamide](/img/structure/B314963.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B314965.png)
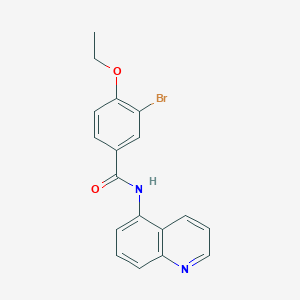
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B314971.png)
![2-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B314975.png)
![[(3-CHLORO-4,5-DIETHOXYPHENYL)METHYL][2-(1H-INDOL-3-YL)ETHYL]AMINE](/img/structure/B314977.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B314979.png)
![N-[3-chloro-2-(morpholin-4-yl)phenyl]-3-propoxybenzamide](/img/structure/B314982.png)
